Cas no 5463-33-2 (D-Galactose diethyldithioacetal)

D-Galactose diethyldithioacetal 化学的及び物理的性質
名前と識別子
-
- D-Galactose,diethyl dithioacetal
- 1,1-BIS-THIOETHYLMERCAPTAL-D-GALACTOSE
- 6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol
- D-Galactose-diaethyldithioacetal
- D-galactose-diethyl-dithioacetal
- D-Galactose-diethylmercaptal
- d-Galaktosediaethylmercaptal
- diethyl dithioacetal D-galactose
- AKOS004903166
- D-Galactose diethyldithioacetal
- Diethyl dithioacetal D-galactose, Min. 98%
- (2R,3S,4S,5R)-6,6-Bis(ethylthio)hexane-1,2,3,4,5-pentaol
- (2R,3S,4S,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol
- W-203060
- d-galactose diethyl dithioacetal
- 5463-33-2
- MFCD00069630
- SCHEMBL7151891
-
- MDL: MFCD00069630
- インチ: InChI=1S/C10H22O5S2/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3/t6-,7+,8+,9-/m1/s1
- InChIKey: BTOYCPDACQXQRS-RYPBNFRJSA-N
- SMILES: CCSC([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)SCC
計算された属性
- 精确分子量: 286.09096
- 同位素质量: 286.09086615g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 9
- 複雑さ: 190
- 共价键单元数量: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 152Ų
- XLogP3: -0.7
じっけんとくせい
- PSA: 101.15
- LogP: -0.74540
D-Galactose diethyldithioacetal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536479-1g |
(2R,3S,4S,5R)-6,6-bis(ethylthio)hexane-1,2,3,4,5-pentaol |
5463-33-2 | 98% | 1g |
¥6205.00 | 2024-05-09 | |
TRC | D209325-250mg |
D-Galactose diethyldithioacetal |
5463-33-2 | 250mg |
$397.00 | 2023-05-18 | ||
TRC | D209325-1000mg |
D-Galactose diethyldithioacetal |
5463-33-2 | 1g |
$999.00 | 2023-05-18 | ||
TRC | D209325-1g |
D-Galactose diethyldithioacetal |
5463-33-2 | 1g |
$ 800.00 | 2023-09-08 | ||
A2B Chem LLC | AG22488-2g |
D-Galactose diethyldithioacetal |
5463-33-2 | Min. 98% [1H-NMR] | 2g |
$453.00 | 2023-12-30 | |
Biosynth | MG00694-500 mg |
D-Galactose diethyldithioacetal |
5463-33-2 | 500MG |
$242.55 | 2023-01-03 | ||
Biosynth | MG00694-1000 mg |
D-Galactose diethyldithioacetal |
5463-33-2 | 1g |
$363.83 | 2023-01-03 | ||
Apollo Scientific | BICL4251-2g |
Diethyl dithioacetal D-galactose |
5463-33-2 | 98% min | 2g |
£577.00 | 2025-02-21 | |
Biosynth | MG00694-5000 mg |
D-Galactose diethyldithioacetal |
5463-33-2 | 5g |
$1,212.75 | 2023-01-03 | ||
A2B Chem LLC | AG22488-1g |
D-Galactose diethyldithioacetal |
5463-33-2 | Min. 98% [1H-NMR] | 1g |
$312.00 | 2023-12-30 |
D-Galactose diethyldithioacetal 関連文献
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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S. Ahmed Chem. Commun., 2009, 6421-6423
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
D-Galactose diethyldithioacetalに関する追加情報
D-Galactose DiethylDithioacetal (CAS No. 5463-33-2): An Overview and Recent Developments
D-Galactose diethyldithioacetal (CAS No. 5463-33-2) is a versatile compound with significant applications in various fields, including organic synthesis, pharmaceutical research, and carbohydrate chemistry. This compound is a derivative of D-galactose, a monosaccharide that plays a crucial role in biological systems and has been extensively studied for its potential therapeutic and diagnostic applications.
The chemical structure of D-galactose diethyldithioacetal features a dithioacetal functional group, which imparts unique reactivity and stability properties. The dithioacetal moiety is formed by the reaction of D-galactose with diethyl disulfide, resulting in a compound that can be used as a protecting group for the hydroxyl groups of carbohydrates. This protection strategy is essential in synthetic chemistry, where the selective manipulation of functional groups is critical for the construction of complex molecules.
Recent research has highlighted the importance of D-galactose diethyldithioacetal in the development of new pharmaceuticals and diagnostic tools. For instance, studies have shown that this compound can be used as a building block in the synthesis of glycoconjugates, which are molecules that combine carbohydrates with other biomolecules such as proteins or lipids. Glycoconjugates have gained attention for their potential in treating various diseases, including cancer, infectious diseases, and autoimmune disorders.
In the context of cancer research, D-galactose diethyldithioacetal has been utilized to synthesize glycosylated drugs that target specific cell surface receptors. These receptors are often overexpressed in cancer cells, making them attractive targets for targeted therapy. By attaching carbohydrate moieties to therapeutic agents, researchers can enhance the selectivity and efficacy of these drugs, reducing side effects and improving patient outcomes.
Beyond its applications in drug development, D-galactose diethyldithioacetal has also been explored for its use in carbohydrate-based diagnostics. Carbohydrate antigens are known to play a role in various diseases, and the ability to synthesize well-defined glycoconjugates is crucial for developing accurate diagnostic tools. For example, glycoconjugates derived from D-galactose diethyldithioacetal can be used to create antibodies or other binding agents that specifically recognize disease-related carbohydrate structures.
The stability and reactivity of the dithioacetal functional group make D-galactose diethyldithioacetal an attractive choice for synthetic chemists working on complex carbohydrate structures. The dithioacetal moiety can be selectively cleaved under mild conditions, allowing for the controlled deprotection of hydroxyl groups during synthesis. This property is particularly useful in multistep synthetic routes where the protection and deprotection of functional groups are essential steps.
In addition to its synthetic utility, D-galactose diethyldithioacetal has been studied for its potential biological activities. Research has shown that this compound can modulate cellular processes by interacting with specific enzymes or receptors. For example, studies have demonstrated that certain derivatives of D-galactose diethyldithioacetal exhibit anti-inflammatory properties by inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
The versatility of D-galactose diethyldithioacetal extends to its use in analytical chemistry. The compound can be employed as a derivatizing agent to enhance the detectability of carbohydrates in various analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By converting carbohydrates into more stable and detectable forms, researchers can gain deeper insights into the structure and function of these biomolecules.
In conclusion, D-galactose diethyldithioacetal (CAS No. 5463-33-2) is a valuable compound with a wide range of applications in organic synthesis, pharmaceutical research, and carbohydrate chemistry. Its unique chemical properties make it an essential tool for synthetic chemists and researchers working on complex carbohydrate structures. Recent advancements in the field have further highlighted its potential in developing new therapeutic agents and diagnostic tools, underscoring its importance in modern scientific research.
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